3-Amino-1-(4-chlorophenyl)-4-(p-tolyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(4-chlorophenyl)-4-(p-tolyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-chlorophenyl)-4-(p-tolyl)azetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and benzaldehyde derivatives.
Formation of Schiff Base: The aniline derivative reacts with the benzaldehyde derivative to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst to form the azetidinone ring.
Industrial Production Methods
Industrial production methods for azetidinones often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-chlorophenyl)-4-(p-tolyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-chlorophenyl)-4-(p-tolyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(4-fluorophenyl)-4-(p-tolyl)azetidin-2-one
- 3-Amino-1-(4-bromophenyl)-4-(p-tolyl)azetidin-2-one
- 3-Amino-1-(4-methylphenyl)-4-(p-tolyl)azetidin-2-one
Uniqueness
3-Amino-1-(4-chlorophenyl)-4-(p-tolyl)azetidin-2-one is unique due to the presence of the 4-chlorophenyl group, which may impart specific chemical and biological properties. This makes it distinct from other azetidinones with different substituents.
Properties
Molecular Formula |
C16H15ClN2O |
---|---|
Molecular Weight |
286.75 g/mol |
IUPAC Name |
3-amino-1-(4-chlorophenyl)-4-(4-methylphenyl)azetidin-2-one |
InChI |
InChI=1S/C16H15ClN2O/c1-10-2-4-11(5-3-10)15-14(18)16(20)19(15)13-8-6-12(17)7-9-13/h2-9,14-15H,18H2,1H3 |
InChI Key |
OPTVSLMAFGKSFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.